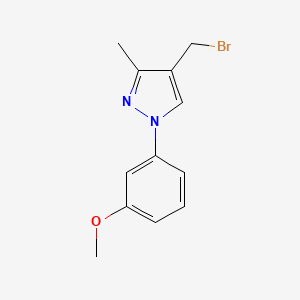![molecular formula C10H16BrNOS B13301128 4-{[(4-Bromothiophen-2-yl)methyl]amino}pentan-1-ol](/img/structure/B13301128.png)
4-{[(4-Bromothiophen-2-yl)methyl]amino}pentan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{[(4-Bromothiophen-2-yl)methyl]amino}pentan-1-ol is a chemical compound with the molecular formula C10H16BrNOS and a molecular weight of 278.21 g/mol . This compound contains a brominated thiophene ring, an amino group, and a pentanol chain, making it a versatile molecule for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(4-Bromothiophen-2-yl)methyl]amino}pentan-1-ol typically involves the reaction of 4-bromothiophene-2-carbaldehyde with an appropriate amine, followed by reduction and subsequent functional group modifications . The reaction conditions often include the use of solvents like ethanol or methanol, and catalysts such as palladium on carbon (Pd/C) for hydrogenation steps.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4-{[(4-Bromothiophen-2-yl)methyl]amino}pentan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromine atom can be reduced to form a thiophene derivative.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the bromine atom.
Major Products Formed
Oxidation: Formation of 4-{[(4-Bromothiophen-2-yl)methyl]amino}pentan-1-one.
Reduction: Formation of 4-{[(4-Thiophen-2-yl)methyl]amino}pentan-1-ol.
Substitution: Formation of various substituted thiophene derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-{[(4-Bromothiophen-2-yl)methyl]amino}pentan-1-ol has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Wirkmechanismus
The mechanism of action of 4-{[(4-Bromothiophen-2-yl)methyl]amino}pentan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated thiophene ring can participate in π-π interactions with aromatic residues in proteins, while the amino and hydroxyl groups can form hydrogen bonds, stabilizing the compound’s binding to its target . These interactions can modulate the activity of the target protein, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-{[(4-Bromothiophen-2-yl)methyl]amino}cyclohexan-1-ol: Similar structure but with a cyclohexane ring instead of a pentanol chain.
2-(((4-Bromothiophen-2-yl)methyl)amino)-4-methylpentan-1-ol: Contains a methyl group on the pentanol chain.
Uniqueness
4-{[(4-Bromothiophen-2-yl)methyl]amino}pentan-1-ol is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. Its versatility makes it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C10H16BrNOS |
|---|---|
Molekulargewicht |
278.21 g/mol |
IUPAC-Name |
4-[(4-bromothiophen-2-yl)methylamino]pentan-1-ol |
InChI |
InChI=1S/C10H16BrNOS/c1-8(3-2-4-13)12-6-10-5-9(11)7-14-10/h5,7-8,12-13H,2-4,6H2,1H3 |
InChI-Schlüssel |
YWJGTMIMTWUXBD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CCCO)NCC1=CC(=CS1)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(1-methyl-1H-imidazol-2-yl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13301046.png)
![2-[(3-Amino-6-chloropyridin-2-yl)oxy]ethan-1-ol](/img/structure/B13301051.png)
![5-Bromo-6H,7H,8H-pyrrolo[2,3-g]quinoxaline](/img/structure/B13301073.png)
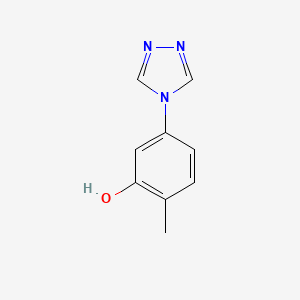
![(Butan-2-yl)[1-(thiophen-2-yl)ethyl]amine](/img/structure/B13301088.png)
![1-(Chloromethyl)spiro[4.5]decane](/img/structure/B13301095.png)
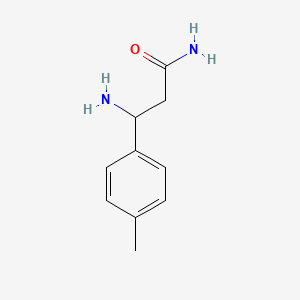
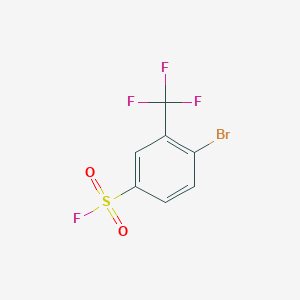
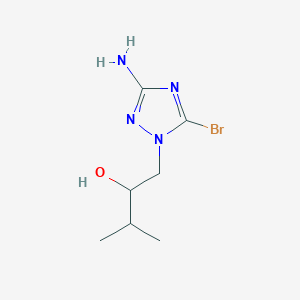
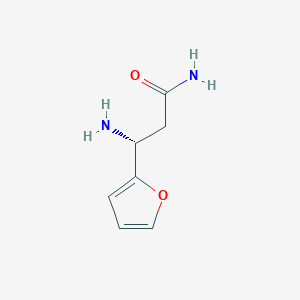
![2-(1-Aminocyclohexyl)-1H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-4-one](/img/structure/B13301110.png)
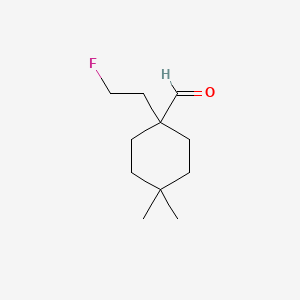
![4-Chloro-1-[(3-chlorothiophen-2-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13301135.png)
